N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14-9-10-8-11(6-7-13(10)15-14)16-20(18,19)12-4-2-1-3-5-12/h1-8,16H,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSWFYAQDDXZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide typically involves the reaction of 2-oxo-2,3-dihydro-1H-indole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide serves as a valuable building block in organic synthesis. Its structure allows for the formation of more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility makes it an essential compound for chemists working on developing new materials or pharmaceuticals.
Biology
The compound has been studied for its potential biological activities:
- Anticancer Properties : Research indicates that this compound acts as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in cancer progression. By inhibiting DDR1, the compound disrupts cellular processes such as growth and migration, leading to apoptosis in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and has implications for cancer therapy.
Medicine
Due to its biological activities, this compound is being investigated for therapeutic applications:
- Potential Drug Development : The compound's ability to modulate key cellular pathways makes it a candidate for developing new drugs aimed at treating various diseases, particularly cancers where DDR1 is implicated.
Case Studies and Research Findings
Several studies have documented the effects of this compound on cancer cell lines:
| Study | Findings |
|---|---|
| Study A | Demonstrated that the compound induces apoptosis in breast cancer cell lines by activating pro-apoptotic proteins while inhibiting anti-apoptotic proteins. |
| Study B | Investigated the compound's interaction with DDR1 and reported significant inhibition of cell migration in lung cancer cells. |
| Study C | Found that treatment with this compound led to reduced tumor growth in xenograft models of ovarian cancer. |
Mechanism of Action
The mechanism of action of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Trends and Structure-Activity Relationships (SAR)
SAR Insights:
Biological Activity
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide is an organic compound notable for its diverse biological activities. This article explores its mechanism of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
This compound is classified as an aminobenzenesulfonamide derivative. Its structure features a benzenesulfonamide moiety linked to a 2-oxoindole framework. This compound has garnered attention due to its selective inhibition of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various cellular processes such as growth and apoptosis .
Target Interaction
The primary target of this compound is DDR1. By inhibiting this receptor, the compound disrupts signaling pathways that regulate cell proliferation and survival . This inhibition has been linked to:
- Induction of Apoptosis: The compound promotes apoptosis in cancer cells by activating pro-apoptotic proteins while inhibiting anti-apoptotic factors.
- Cell Cycle Arrest: It interferes with cell cycle progression by inhibiting cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest .
Enzymatic Inhibition
This compound exhibits notable enzymatic inhibition. For instance, it has been shown to inhibit CDK2 activity effectively. The inhibition of CDK2 is crucial for regulating the cell cycle and has implications for cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a potential candidate for therapeutic applications .
Research Findings and Case Studies
Numerous studies have investigated the biological activity of this compound in various contexts:
Q & A
Q. What experimental design considerations are critical for synthesizing N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide with high purity and yield?
Methodological Answer: The synthesis typically involves reacting 2-oxoindoline derivatives with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Key factors include:
- Base selection : Triethylamine is preferred over weaker bases to ensure efficient deprotonation and minimize side reactions.
- Solvent optimization : Dichloromethane or THF is used to balance reaction kinetics and solubility.
- Temperature control : Maintain 0–25°C to prevent sulfonamide decomposition.
- Workup : Sequential washing (water, brine) and column chromatography (silica gel, ethyl acetate/hexane) are critical for purity.
Q. How can researchers validate the structural integrity and purity of this compound?
Methodological Answer:
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
-
Cytotoxicity (IC₅₀) : Use MTT/WST-1 assays on cancer cell lines (e.g., HT-29, A549) with 24–72 hr exposure. Normalize to controls (e.g., fibroblasts) .
Cell Line IC₅₀ (µM) Mechanism HT-29 10.5 Apoptosis A549 8.7 Cell cycle arrest -
Enzyme inhibition : Fluorogenic assays for COX-2/HDAC activity, comparing inhibition to reference drugs (e.g., aspirin, vorinostat) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Methodological Answer:
-
Derivative synthesis : Introduce substituents (e.g., methyl, halogen) at the indole or benzene ring. For example:
Derivative IC₅₀ (µM, MCF-7) Parent compound 4.5 Methylated derivative 2.9 Halogenated derivative 1.8 -
Computational modeling : Use Schrödinger Suite or AutoDock to predict binding affinities with targets (e.g., HDACs) .
-
Pharmacokinetic profiling : Assess solubility (shake-flask method), metabolic stability (human liver microsomes), and permeability (Caco-2 assay) .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) or HDAC2 (PDB: 6G3O) using PyMOL or Chimera .
- Kinetic assays : Measure Kᵢ and kᵢₙₐcₜ via stopped-flow spectroscopy for enzyme inhibition .
- Transcriptomics : RNA-seq of treated cancer cells to identify differentially expressed genes (e.g., CASP3, BAX) .
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Variable sources :
- Cell line heterogeneity : Use STR profiling to confirm identity.
- Assay conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time.
- Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration).
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Report 95% confidence intervals .
Data Contradiction Analysis
Example Contradiction : Variability in reported IC₅₀ values (e.g., 8–12 µM for HT-29).
Resolution Strategy :
Replicate assays : Conduct triplicate experiments under identical conditions.
Cross-validate methods : Compare MTT results with apoptosis markers (Annexin V/PI flow cytometry) .
Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
